molecular formula C16H17ClN4OS B2787499 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477854-97-0

4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide

Cat. No.: B2787499
CAS No.: 477854-97-0
M. Wt: 348.85
InChI Key: BXAPMVCILZEKLM-YBFXNURJSA-N
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Description

4-Chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a Schiff base derivative characterized by a central carbohydrazide backbone (-CONHNH-) linking a 4-chlorophenyl group to a 2-piperidino-substituted thiazole ring. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions . Its synthesis typically involves condensation of 4-chlorobenzohydrazide with a substituted thiazole aldehyde, followed by characterization via spectroscopic methods (e.g., IR, NMR) and X-ray crystallography to confirm stereochemistry .

Properties

IUPAC Name

4-chloro-N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c17-13-6-4-12(5-7-13)15(22)20-19-11-14-10-18-16(23-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAPMVCILZEKLM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide typically involves a multi-step process:

  • Synthesis of the thiazole ring: This is often achieved through a cyclization reaction involving a thioamide and an α-haloketone.

  • Formation of the benzenecarbohydrazide: The carbohydrazide moiety can be synthesized via hydrazinolysis of an ester or by direct condensation of hydrazine with a suitable carboxylic acid derivative.

  • Final coupling reaction: The benzenecarbohydrazide is then coupled with the thiazole derivative under appropriate reaction conditions to yield the final product.

Industrial Production Methods: For industrial-scale production, optimized reaction conditions such as solvent choice, temperature control, and reaction time are crucial to ensure high yield and purity. Industrial processes may utilize continuous flow reactors for better control and scalability.

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety or the thiazole ring.

  • Reduction: Reduction reactions may target the carbonyl group in the carbohydrazide moiety.

  • Substitution: The chloro-substituent in the benzene ring makes it amenable to various nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or peracids.

  • Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate conditions can facilitate substitution reactions.

Major Products: The products from these reactions are diverse and depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a chlorobenzene ring , a piperidine moiety , and a thiazole ring , which contribute to its biological activity. The presence of the hydrazide functional group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, particularly those expressing high levels of androgen receptors.

StudyCell LineIC50 Value (µM)Observed Effect
Study 1LNCaP (prostate cancer)5.2Inhibition of proliferation
Study 2PC-3 (prostate cancer)3.8Induction of apoptosis

These findings suggest that the compound may serve as a potential therapeutic agent for prostate cancer treatment, targeting androgen receptor pathways effectively.

Antimicrobial Properties

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activity. Research on related compounds suggests efficacy against various bacterial strains, highlighting the potential for broader applications in treating infections.

Neurological Applications

Given the structure's piperidine component, there is potential for investigating its effects on neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating possible applications in treating conditions like anxiety or depression.

Prostate Cancer Treatment

A clinical study focused on the effects of compounds similar to 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide on prostate cancer patients demonstrated a reduction in tumor size while preserving muscle mass, a common side effect associated with traditional therapies.

Toxicity Assessments

Toxicological evaluations conducted on animal models revealed low toxicity levels at therapeutic doses. This safety profile supports further development and clinical trials, emphasizing the compound's viability as a therapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties indicate favorable absorption and distribution characteristics. Studies suggest minimal drug-drug interactions, enhancing its profile as a candidate for further clinical exploration.

Mechanism of Action

The exact mechanism by which 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exerts its effects can vary based on its application:

  • Molecular Targets: Potential molecular targets include enzymes, receptors, or nucleic acids.

  • Pathways Involved: The compound may interfere with specific biochemical pathways, such as signal transduction, enzymatic catalysis, or gene expression regulation.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole and Triazine Derivatives

  • 4-Chloro-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzenecarbohydrazide (HCBHV) : This Schiff base replaces the thiazole ring with a 2-hydroxy-4-methoxyphenyl group. It forms stable transition metal complexes (Fe, Cu, Pd) with enhanced cytotoxicity, attributed to the electron-donating methoxy group improving metal coordination .
  • 4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide : Substitution with a furyl group instead of thiazole reduces aromatic stacking interactions, which may lower binding affinity in enzyme inhibition assays .

Key Structural Differences

Compound Heterocycle Substituents Molecular Weight Notable Properties
Target Compound Thiazole 2-Piperidino, 4-Cl-phenyl ~390 g/mol Enhanced lipophilicity, enzyme inhibition
HCBHV Phenolic 2-OH-4-OCH3, 4-Cl-phenyl ~317 g/mol Metal coordination, cytotoxicity
Triazine Derivative Triazine CF3, phenyl, 4-Cl-phenyl ~437 g/mol Metabolic stability, low solubility

Chlorophenyl vs. Dichlorophenyl and Alkoxy Groups

  • N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide : The trifluoromethylpyrazole-thienyl hybrid exhibits stronger enzyme stabilization (ΔTm ≈ +8°C) compared to the target compound, likely due to hydrophobic interactions with binding pockets .

Activity Comparison

Compound Key Substituents Biological Activity Reference
Target Compound 2-Piperidino, 4-Cl-phenyl Moderate enzyme inhibition
Dichlorobenzyloxy Derivative 3,4-Cl2-benzyloxy, thiazole Antimicrobial (broad-spectrum)
Trifluoromethylpyrazole-Thienyl CF3, thienyl, dichlorophenyl Strong enzyme stabilization (ΔTm↑)

Crystallographic and Supramolecular Features

The target compound’s crystal packing is influenced by hydrogen bonding (amide-N–H···O) and π-π stacking, as seen in analogues like 4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide , which forms zig-zag chains via intermolecular H-bonds . In contrast, triazine derivatives exhibit denser packing due to planar triazine rings, leading to higher melting points .

Biological Activity

4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a chloro-substituted benzene ring, a thiazole ring, and a carbohydrazide linkage, which contribute to its potential therapeutic effects.

  • Molecular Formula: C16H17ClN4OS
  • Molecular Weight: 348.85 g/mol
  • CAS Number: 477854-97-0

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may influence:

  • Enzymatic Activity: Potential inhibition or activation of specific enzymes.
  • Signal Transduction Pathways: Modulation of pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation: Effects on transcription factors that govern gene expression.

Antitumor Activity

Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MDA-MB231 (breast cancer), PC3 (prostate cancer), HCT116 (colon cancer), and A431 (skin cancer).
  • Mechanism: The compound is believed to induce apoptosis in cancer cells through the cleavage of poly ADP-ribose polymerase (PARP) and inhibition of topoisomerase IIα, which is crucial for DNA replication and repair .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can effectively inhibit these markers in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS) .

Antioxidant Activity

Research indicates that derivatives of piperidone compounds, similar to this compound, possess antioxidant properties that mitigate oxidative stress in cellular models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-chloro-N'-[(E)-(2-pyridyl)methylidene]benzenecarbohydrazideSimilar core structureAntitumor activity
4-chloro-N'-[(E)-(2-imidazolyl)methylidene]benzenecarbohydrazideImidazole ring substitutionAnti-inflammatory effects
4-chloro-N'-[(E)-(2-thiophenyl)methylidene]benzenecarbohydrazideThiophene ring substitutionAntioxidant properties

Case Studies

  • Antiproliferative Effects Study : A study involving MTT assays demonstrated that this compound exhibited higher efficacy than standard chemotherapeutic agents like melphalan against several cancer cell lines .
  • In Vivo Safety Profile : In vivo studies conducted on animal models indicated minimal cytotoxicity towards non-cancerous cells while maintaining potent effects against targeted tumor cells .

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